molecular formula C14H14BrF3O3 B8168758 (E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate

(E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate

Cat. No.: B8168758
M. Wt: 367.16 g/mol
InChI Key: OTEZNUJMNWTGRE-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl ester group, a bromo substituent, and a trifluoromethoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-(trifluoromethoxy)benzaldehyde and tert-butyl acrylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate or sodium hydride to deprotonate the acrylate and facilitate the nucleophilic addition to the aldehyde.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

    Solvents: Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromo group to a hydrogen atom.

    Substitution: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate involves its interaction with specific molecular targets. The presence of the bromo and trifluoromethoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(4-bromo-2-methoxyphenyl)acrylate: Similar structure but lacks the trifluoromethoxy group.

    tert-Butyl 3-(4-chloro-2-(trifluoromethoxy)phenyl)acrylate: Contains a chloro substituent instead of bromo.

    tert-Butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: Has a trifluoromethyl group instead of trifluoromethoxy.

Uniqueness

(E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate is unique due to the combination of the bromo and trifluoromethoxy groups, which can significantly affect its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

tert-butyl (E)-3-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrF3O3/c1-13(2,3)21-12(19)7-5-9-4-6-10(15)8-11(9)20-14(16,17)18/h4-8H,1-3H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEZNUJMNWTGRE-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.